Cas no 18004-63-2 (8-Quinolinemethanamine Dihydrochloride)

8-Quinolinemethanamine Dihydrochloride is a quinoline derivative commonly utilized in organic synthesis and pharmaceutical research. Its dihydrochloride form enhances solubility and stability, making it suitable for various experimental applications. The compound serves as a versatile intermediate in the development of bioactive molecules, particularly in medicinal chemistry for designing ligands or inhibitors. Its quinoline core provides a rigid structural framework, facilitating interactions with biological targets. The dihydrochloride salt ensures consistent reactivity and ease of handling in aqueous or polar solvent systems. This reagent is valued for its reliability in synthetic workflows, particularly where amine-functionalized quinoline scaffolds are required.
8-Quinolinemethanamine Dihydrochloride structure
18004-63-2 structure
Product Name:8-Quinolinemethanamine Dihydrochloride
CAS No:18004-63-2
MF:C10H12Cl2N2
MW:231.121680259705
MDL:MFCD11858579
CID:1107976
PubChem ID:75485280
Update Time:2025-10-30

8-Quinolinemethanamine Dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 8-Quinolinemethanamine hydrochloride
    • 8-quinolylmethanamine hydrochloride
    • Quinolin-8-ylmethanamine dihydrochloride
    • 8-Aminomethylquinoline dihydrochloride
    • 8-Aminomethyl quinoline 2HCl
    • C-QUINOLIN-8-YL-METHYLAMINE DIHYDROCHLORIDE
    • 8-Quinolinemethanamine Dihydrochloride
    • SCHEMBL16899244
    • 18004-63-2
    • 8-(Aminomethyl)quinoline dihydrochloride
    • F70285
    • SB34411
    • CS-0324133
    • MFCD11858579
    • 8-Quinolinemethanamine, hydrochloride (1:2)
    • Quinolin-8-ylmethanaminedihydrochloride
    • 1-(QUINOLIN-8-YL)METHANAMINE DIHYDROCHLORIDE
    • quinolin-8-ylmethanamine;dihydrochloride
    • DB-264672
    • MDL: MFCD11858579
    • Inchi: 1S/C10H10N2.2ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6H,7,11H2;2*1H
    • InChI Key: CJEGDDHHJSFNRS-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1C=CC=C2C=CC=C(CN)C=12

Computed Properties

  • Exact Mass: 230.0377538g/mol
  • Monoisotopic Mass: 230.0377538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Melting Point: 255-260 ºC

8-Quinolinemethanamine Dihydrochloride Pricemore >>

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8-Quinolinemethanamine Dihydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:18004-63-2)8-Quinolinemethanamine Dihydrochloride
Order Number:A1028594
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:36
Price ($):171.0
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8-Quinolinemethanamine Dihydrochloride Related Literature

Additional information on 8-Quinolinemethanamine Dihydrochloride

Professional Introduction to 8-Quinolinemethanamine Dihydrochloride (CAS No. 18004-63-2)

8-Quinolinemethanamine Dihydrochloride, with the chemical formula C₉H₈N₂·2HCl, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the quinoline derivatives, a class of heterocyclic aromatic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of the amine and dihydrochloride salt functionalities in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS No. 18004-63-2 uniquely identifies this substance in scientific literature and commercial databases, ensuring precise referencing and differentiation from other compounds with similar structures. As a derivative of quinoline, a scaffold historically associated with antimalarial and antimicrobial agents, 8-Quinolinemethanamine Dihydrochloride inherits a legacy of pharmacological interest. Its molecular structure, featuring a benzene ring fused to a pyridine ring with an amine substituent at the 8-position, contributes to its reactivity and potential interactions with biological targets.

In recent years, quinoline derivatives have been extensively studied for their roles in drug discovery and development. The amine group in 8-Quinolinemethanamine Dihydrochloride serves as a versatile handle for further functionalization, enabling the synthesis of more intricate pharmacophores. This adaptability has made it a staple in medicinal chemistry libraries, particularly for designing molecules targeting infectious diseases and cancer.

One of the most compelling aspects of 8-Quinolinemethanamine Dihydrochloride is its potential as a precursor in the development of novel therapeutic agents. Current research highlights its utility in generating compounds with antimicrobial properties, addressing the growing challenge of antibiotic resistance. Studies have demonstrated that modifications around the quinoline core can enhance binding affinity to bacterial enzymes or viral proteases, leading to innovative treatment strategies.

The dihydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in various biochemical assays and formulation development. This solubility advantage is particularly crucial in drug design, where bioavailability and pharmacokinetic profiles are critical determinants of clinical efficacy. The improved solubility profile also makes 8-Quinolinemethanamine Dihydrochloride suitable for high-throughput screening (HTS) campaigns, allowing researchers to rapidly assess its interactions with biological targets.

Recent advancements in computational chemistry have further accelerated the exploration of 8-Quinolinemethanamine Dihydrochloride's pharmacological potential. Molecular docking simulations and virtual screening techniques have been employed to identify novel binding pockets on target proteins associated with diseases such as cancer and inflammation. These computational approaches complement experimental efforts by predicting how modifications to the quinoline scaffold might optimize activity.

The synthesis of 8-Quinolinemethanamine Dihydrochloride typically involves multi-step organic reactions, starting from readily available quinoline precursors. The introduction of the amine group at the 8-position often requires careful control of reaction conditions to avoid unwanted side products. Advances in catalytic methods have streamlined these processes, improving yield and purity while reducing environmental impact—a critical consideration in modern pharmaceutical manufacturing.

In addition to its applications in antimicrobial research, 8-Quinolinemethanamine Dihydrochloride has shown promise as a building block for anticancer agents. Quinoline derivatives are known to interfere with DNA replication and transcription in cancer cells, making them attractive candidates for chemotherapeutic development. By leveraging the structural flexibility of this compound, researchers aim to develop targeted therapies that minimize side effects while maximizing therapeutic benefit.

The role of 8-Quinolinemethanamine Dihydrochloride in academic and industrial research underscores its importance as a chemical entity with broad applicability. Its integration into drug discovery pipelines exemplifies how foundational compounds can drive innovation across multiple therapeutic areas. As scientific understanding evolves, new opportunities for utilizing this derivative are likely to emerge, further solidifying its position as a key player in medicinal chemistry.

Future directions for research on 8-Quinolinemethanamine Dihydrochloride may include exploring its role in modulating inflammatory pathways and neurodegenerative diseases. The quinoline scaffold's ability to cross the blood-brain barrier presents an intriguing avenue for developing treatments targeting central nervous system disorders. Additionally, green chemistry principles may guide efforts to optimize synthetic routes, ensuring sustainability aligns with scientific progress.

In conclusion,8-Quinolinemethanamine Dihydrochloride (CAS No. 18004-63-2) represents a compound of significant interest in pharmaceutical research due to its structural versatility and potential therapeutic applications. Its contributions to antimicrobial drug development highlight its importance as an intermediate for synthesizing novel bioactive molecules. As research continues to uncover new biological targets and synthetic methodologies,8-Quinolinemethanamine Dihydrochloride is poised to remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:18004-63-2)8-Quinolinemethanamine Dihydrochloride
A1028594
Purity:99%
Quantity:1g
Price ($):171.0
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